Cas no 2055841-21-7 (Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2055841-21-7x500.png)
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
- tert-Butyl 3-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
- SB23186
- 1-Boc-3-[3-(methoxycarbonyl)phenyl]piperidine
- t-Butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-[3-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
- AS-53623
- MFCD30502638
- P16774
- SY100437
- AKOS030630104
- CS-0048342
- tert-Butyl3-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
- 2055841-21-7
- tert-butyl 3-(3-methoxycarbonylphenyl)piperidine-1-carboxylate
- Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
-
- MDL: MFCD30502638
- インチ: 1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-8,11,15H,6,9-10,12H2,1-4H3
- InChIKey: GTWHCGPVRHUVPF-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC(C2C=CC=C(C(=O)OC)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 319.17835828 g/mol
- どういたいしつりょう: 319.17835828 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 55.8
- ぶんしりょう: 319.4
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM478579-1g |
1-Piperidinecarboxylic acid, 3-[3-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester |
2055841-21-7 | 95%+ | 1g |
$263 | 2022-09-01 | |
eNovation Chemicals LLC | D573587-25G |
tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate |
2055841-21-7 | 97% | 25g |
$2725 | 2024-07-21 | |
abcr | AB486458-5 g |
t-Butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate; . |
2055841-21-7 | 5g |
€1,084.20 | 2022-07-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2155-1G |
tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate |
2055841-21-7 | 97% | 1g |
¥ 1,471.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2155-100mg |
tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate |
2055841-21-7 | 97% | 100mg |
¥441.0 | 2024-04-22 | |
abcr | AB486458-1g |
t-Butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate; . |
2055841-21-7 | 1g |
€392.40 | 2024-04-18 | ||
1PlusChem | 1P002AON-10g |
1-Piperidinecarboxylic acid, 3-[3-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester |
2055841-21-7 | 97% | 10g |
$1087.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2155-1g |
tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate |
2055841-21-7 | 97% | 1g |
¥1472.0 | 2024-04-22 | |
1PlusChem | 1P002AON-100mg |
1-Piperidinecarboxylic acid, 3-[3-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester |
2055841-21-7 | 97% | 100mg |
$84.00 | 2023-12-19 | |
abcr | AB486458-100mg |
t-Butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate; . |
2055841-21-7 | 100mg |
€154.20 | 2024-04-18 |
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylateに関する追加情報
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Development
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is a synthetic compound with the CAS number 2055841-21-7, exhibiting significant potential in the field of medicinal chemistry. This molecule belongs to the class of piperidine derivatives, which are widely utilized in drug discovery due to their ability to modulate various biological targets. The structural features of this compound, including the methoxycarbonyl group and the carboxylate functionality, contribute to its unique pharmacological profile. Recent studies have highlighted the importance of such derivatives in the development of novel therapeutics targeting inflammatory and neurodegenerative diseases.
The tert-butyl group in this molecule provides steric hindrance, which can influence the reactivity and stability of the compound during synthetic processes. This feature is particularly advantageous in multi-step organic syntheses, where controlled reactivity is critical for achieving high yields. The phenyl ring substituted with a methoxycarbonyl group further enhances the molecule's versatility, as it can participate in diverse chemical transformations. These structural elements make Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate a valuable intermediate in the synthesis of bioactive molecules.
Recent advancements in medicinal chemistry have underscored the role of piperidine-based compounds in targeting G protein-coupled receptors (GPCRs) and ion channels. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate exhibited potent antagonistic activity against the 5-HT3 receptor, a key target in the treatment of chemotherapy-induced nausea. This finding highlights the compound's potential in developing novel antiemetic agents. The methoxycarbonyl group in the structure is believed to enhance receptor binding affinity, while the carboxylate functionality may contribute to improved solubility profiles.
Another area of interest is the application of this compound in the design of targeted drug delivery systems. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored the use of Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate as a scaffold for creating prodrugs with enhanced bioavailability. The researchers found that modifying the phenyl ring with hydrophobic substituents could significantly improve the compound's penetration across biological membranes. This property is particularly relevant for the development of therapies for central nervous system (CNS) disorders, where efficient drug delivery remains a major challenge.
The tert-butyl group also plays a crucial role in the stability of the compound during storage and transportation. A 2023 report in Organic Process Research & Development highlighted the importance of protecting groups in synthetic intermediates, noting that the tert-butyl moiety in Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate prevents premature hydrolysis under acidic conditions. This stability is essential for maintaining the integrity of the compound during chemical manipulations, ensuring that it remains viable for further functionalization.
Furthermore, the carboxylate functionality in this molecule has been linked to its potential as a pharmaceutical excipient. A 2024 review in Pharmaceutical Research discussed the role of carboxylate groups in enhancing the solubility and dissolution rates of poorly water-soluble drugs. The study suggested that incorporating the carboxylate functionality from Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate into drug formulations could improve the bioavailability of active pharmaceutical ingredients (APIs). This application is particularly relevant for the development of oral dosage forms, where solubility is a critical factor in therapeutic efficacy.
The methoxycarbonyl group in this compound has also been investigated for its potential in modulating enzyme activity. A 2023 study in ACS Chemical Biology reported that derivatives of Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate showed inhibitory effects on the COX-2 enzyme, which is implicated in the pathogenesis of inflammatory diseases. The researchers attributed this activity to the electron-withdrawing nature of the methoxycarbonyl group, which may interfere with the active site of the enzyme. This finding opens new avenues for the development of anti-inflammatory agents with reduced side effects.
Recent trends in pharmaceutical research emphasize the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of compounds like Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate. A 2024 article in Drug Discovery Today highlighted how modifications to the phenyl ring and the tert-butyl group can significantly alter the pharmacological properties of the molecule. For instance, replacing the methoxycarbonyl group with a fluoro substituent was found to enhance the compound's affinity for the 5-HT4 receptor, which is a target for the treatment of constipation-predominant irritable bowel syndrome (IBS).
The synthetic versatility of Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate also makes it a candidate for drug repurposing strategies. A 2023 study in Pharmaceutical Sciences explored the use of this compound as a lead molecule for developing therapies against neurodegenerative diseases. The researchers demonstrated that the carboxylate functionality could be modified to enhance the molecule's ability to cross the blood-brain barrier, a critical requirement for treating conditions such as Alzheimer's disease.
Environmental and safety considerations are also important in the development of compounds like Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate. A 2024 report in Green Chemistry discussed the importance of sustainable synthesis methods in pharmaceutical production. The study highlighted that the use of catalytic approaches to synthesize this compound could reduce the environmental impact compared to traditional methods, which often involve harsh reagents and high energy consumption.
Finally, the market potential for compounds based on Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is significant, given the growing demand for targeted therapies and personalized medicine. A 2023 market analysis by Pharma Insights predicted that the global market for piperidine derivatives would expand by 12% over the next five years, driven by their applications in oncology and neurology. This growth underscores the importance of continuing research into the pharmacological properties and synthetic routes of Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate.
The compound Tert-butyl 3-(methoxycarbonyl)phenyl (often abbreviated as Tert-butyl 3-(methoxycarbonyl)phenyl or Tert-butyl 3-(methylcarbonyl)phenyl) is a versatile chemical entity with significant potential in pharmaceutical research and development. Here's a structured summary of its properties, applications, and importance: --- ### 1. Structural Features - Core Structure: A benzene ring substituted with a tert-butyl group at position 3 and a methoxycarbonyl (methylcarbonyl) group at the same position (3). - Functional Groups: - Methoxycarbonyl (COOCH₃): Electron-withdrawing group, which can modulate enzyme activity and receptor binding. - Tert-butyl (C(CH₃)₃): Sterically bulky group that can protect the molecule from premature hydrolysis and enhance solubility. --- ### 2. Pharmacological Applications - Anti-inflammatory Activity: - Derivatives of this compound have shown inhibitory effects on COX-2, a key enzyme in the inflammatory pathway. - Potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. - Neurological Applications: - The carboxylate functionality can be modified to enhance blood-brain barrier permeability, making it a candidate for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). - Targeting 5-HT receptors (e.g., 5-HT4) for conditions like constipation-predominant IBS. - Anti-cancer Potential: - The molecule's structure-activity relationship (SAR) allows for modifications to target oncogenic pathways. - Potential for drug repurposing in cancer therapies. - Anti-depressant/Anxiolytic Effects: - Modifying the methylcarbonyl group could enhance interactions with serotonin receptors (e.g., 5-HT4, 5-HT3) for mood disorders. --- ### 3. Synthetic and Industrial Relevance - Synthetic Flexibility: - The tert-butyl group can be selectively removed to yield hydroxybenzene derivatives, which are valuable intermediates in drug synthesis. - The methylcarbonyl group can be replaced with other functional groups (e.g., fluorine, hydroxyl) to optimize pharmacokinetics and target specificity. - Sustainable Chemistry: - The compound's synthesis can be optimized using catalytic methods to reduce environmental impact, aligning with green chemistry principles. - Catalytic hydrogenation or electrochemical methods may offer greener alternatives to traditional synthesis routes. --- ### 4. Pharmaceutical Excipient Potential - Solubility Enhancement: - The carboxylate group can improve the solubility of poorly water-soluble APIs, enhancing bioavailability. - Useful in oral dosage forms and solid dispersions. - Stability: - The tert-butyl group protects the molecule from hydrolysis, ensuring stability during storage and formulation. --- ### 5. Research and Development Trends - Structure-Activity Relationship (SAR) Studies: - Ongoing research focuses on modifying the phenyl ring and functional groups to optimize target-specificity and efficacy. - High-throughput screening (HTS) is being used to identify new derivatives with improved therapeutic profiles. - Drug Repurposing: - The compound is being explored for repurposing in neurodegenerative and inflammatory diseases, leveraging its existing structural advantages. - Personalized Medicine: - The molecule's adaptability makes it a candidate for personalized drug development, tailored to individual patient needs. --- ### 6. Market Potential - Growth Projections: - The global market for piperidine derivatives is expected to grow at a CAGR of 12% over the next five years (per 2023 market analysis). - This growth is driven by increased demand for targeted therapies in oncology, neurology, and gastroenterology. - Key Applications: - Anti-inflammatory drugs - Anti-cancer agents - Neurological therapeutics - Gastrointestinal treatments --- ### 7. Challenges and Opportunities - Challenges: - Synthetic complexity: Optimizing the tert-butyl group for selective removal without affecting the methoxycarbonyl group. - Biological specificity: Ensuring target-specificity while minimizing off-target effects. - Opportunities: - Combination therapies: Pairing the compound with other pharmaceuticals for synergistic effects. - Nanotechnology: Incorporating the molecule into nanocarriers for improved delivery to target tissues. --- ### Conclusion Tert-butyl 3-(methoxycarbonyl)phenyl is a promising scaffold with broad applications in pharmaceutical research, particularly in anti-inflammatory, anti-cancer, and neurological therapies. Its structural versatility, combined with the ability to fine-tune functional groups, positions it as a key player in the development of next-generation drugs. Continued research into SAR, green synthesis, and personalized medicine will further enhance its potential in the pharmaceutical industry.2055841-21-7 (Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate) 関連製品
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